N-(2-(3-((2-((4-甲氧基苯基)氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

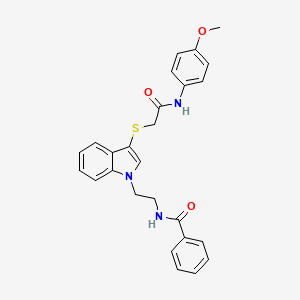

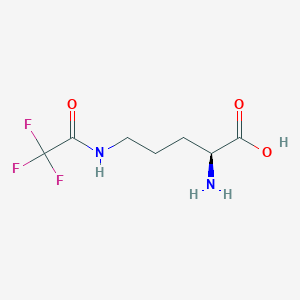

N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C26H25N3O3S and its molecular weight is 459.56. The purity is usually 95%.

BenchChem offers high-quality N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

苯甲酰胺的合成

苯甲酰胺,包括化合物 N-(2-(3-((2-((4-甲氧基苯基)氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)苯甲酰胺,可以通过羧酸和胺在超声波照射下直接缩合合成 。 该方法被报道为绿色、快速、温和且高效 。 苯甲酰胺广泛应用于医药、造纸和塑料工业,以及作为治疗剂合成中的中间体 .

医药应用

许多由制药公司制备的药物分子都连接着酰胺基团 。 酰胺存在于潜在药物化合物的结构中,例如洛哌丁胺(止泻药)、对乙酰氨基酚(止痛药)、利多卡因(局部麻醉剂)、阿托伐他汀(降胆固醇药)、赖诺普利(血管紧张素转换酶抑制剂)、缬沙坦(血管紧张素II受体阻滞剂)、索拉非尼和地尔硫卓(用于治疗心绞痛和高血压的钙通道阻滞剂),以及立普妥和万斯,分别被广泛用于治疗癌症、高胆固醇血症和儿童多动症 .

工业应用

酰胺化合物也广泛应用于造纸、塑料和橡胶等行业 。 它们也用作治疗剂合成中的中间体 .

抗血小板活性

酰胺衍生物也显示出抗血小板活性 。 这可能是化合物 N-(2-(3-((2-((4-甲氧基苯基)氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)苯甲酰胺的一个潜在研究领域。

抗锥虫活性

一些与 N-(2-(3-((2-((4-甲氧基苯基)氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)苯甲酰胺相似的化合物显示出相当好的抗锥虫活性 。 这些化合物可能用于治疗昏睡病,一种由锥虫属原生动物引起的疾病 .

抗疟疾活性

一些与 N-(2-(3-((2-((4-甲氧基苯基)氨基)-2-氧代乙基)硫代)-1H-吲哚-1-基)乙基)苯甲酰胺相似的化合物显示出优异的抗疟疾活性 。 这些化合物可能用于治疗疟疾,一种由恶性疟原虫引起的疾病 .

作用机制

Target of Action

It’s known that many indole derivatives interact with various receptors and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The presence of a methoxyanilino group and a sulfanylindol group in the compound suggests potential interactions with proteins or enzymes that recognize these structural motifs.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways influenced by this compound would depend on its specific targets and mode of action.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels, depending on its specific targets and mode of action.

属性

IUPAC Name |

N-[2-[3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c1-32-21-13-11-20(12-14-21)28-25(30)18-33-24-17-29(23-10-6-5-9-22(23)24)16-15-27-26(31)19-7-3-2-4-8-19/h2-14,17H,15-16,18H2,1H3,(H,27,31)(H,28,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMIAVPLRUPVKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)

![1'-(3-(2-Methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2376391.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2376393.png)

![5-(2,5-Dimethylbenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2376399.png)

![10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2376400.png)

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/new.no-structure.jpg)

![4-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2376408.png)

![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B2376410.png)